molecular formula C8H8Cl2N2OS B2575286 2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide CAS No. 325700-69-4

2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide

Cat. No. B2575286
CAS RN: 325700-69-4
M. Wt: 251.13
InChI Key: NJIMVEJPWZFENQ-UHFFFAOYSA-N
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Description

“2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide” is a chemical compound with the molecular formula C16H14Cl2N2O2S2 . It is related to other compounds such as “2-[(2,5-Dichlorophenyl)sulfanyl]benzoic acid” and "2-[(2,5-Dichlorophenyl)sulfanyl]-N’-[(phenylsulfanyl)acetyl] acetohydrazide" .


Molecular Structure Analysis

The molecular structure of “2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide” consists of a central acetohydrazide group attached to a 2,5-dichlorophenyl group via a sulfanyl (thiol) linkage . The exact 3D structure is not provided in the available resources.

Scientific Research Applications

Anticancer Activity

2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide derivatives have been explored for their anticancer potential. A study focused on the design, synthesis, and biological evaluation of novel 4-chloro-1,3-benzoxazole derivatives, including 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazides. These compounds demonstrated significant antimicrobial, antifungal, antioxidant, and anticancer activities. Molecular docking analyses further elucidated their binding affinities to anticancer receptors, suggesting a promising avenue for cancer treatment research (Fathima et al., 2022).

Antimicrobial Agents

Synthesis and pharmacological screening of benzimidazole derivatives, including 2-[(1H-benzimidazol-2yl methyl) sulfanyl)] –N4-(phenylmethylidene)acetohydrazides, have shown moderate to considerable anti-inflammatory activity. These compounds were synthesized from 2-[(1H-benzimidazol-2-yl methyl) sulfanyl]acetohydrazide reacted with different aromatic aldehydes. Their anti-inflammatory potential indicates the versatility of 2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide derivatives in developing therapeutic agents (Manjula et al., 2011).

Enzyme Inhibition

Compounds derived from 2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide have been investigated for their enzyme inhibition capabilities, particularly as carbonic anhydrase II and 15-lipoxygenase inhibitors. A study synthesized hydrazine-carbonyl tethered sulfonamides derivatives, demonstrating inhibitory effects against both enzymes. The most active derivative against carbonic anhydrase II displayed potent activity, suggesting the potential of these compounds in treating disorders associated with these enzymes (Saeed et al., 2021).

Antifungal and Antibacterial Properties

New 1-{[4-(4-Halogenophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl-4-substituted thiosemicarbazides and their cyclization products were synthesized and evaluated for their in vitro antimicrobial activity. Some compounds demonstrated activity against reference strains of Gram-positive bacteria, highlighting the antimicrobial potential of 2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide derivatives (Trotsko et al., 2012).

Lipase and α-Glucosidase Inhibition

Compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide were synthesized and screened for their lipase and α-glucosidase inhibition. The study highlighted significant inhibitory activity against these enzymes, suggesting the therapeutic potential of these derivatives in treating diseases related to enzyme dysfunction (Bekircan et al., 2015).

properties

IUPAC Name

2-(2,5-dichlorophenyl)sulfanylacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2OS/c9-5-1-2-6(10)7(3-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIMVEJPWZFENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)SCC(=O)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide

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